ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
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Overview
Description
Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a morpholine ring, a furan ring, and a naphthoxazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, organoboron reagents, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthoxazine derivatives, furan-containing molecules, and morpholine-substituted compounds. Examples include:
- Naphthoxazine derivatives with different substituents on the naphthalene ring.
- Furan-containing compounds with various functional groups.
- Morpholine-substituted molecules with different alkyl chains .
Uniqueness
What sets ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or increased chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-30-25(28)21-17(2)32-24-19-8-5-4-7-18(19)23-20(22(21)24)15-27(16-31-23)10-6-9-26-11-13-29-14-12-26/h4-5,7-8H,3,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXCMRSFQDHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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